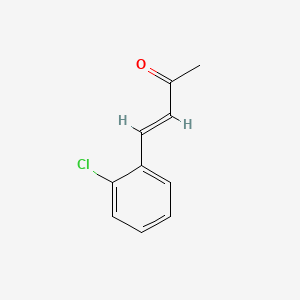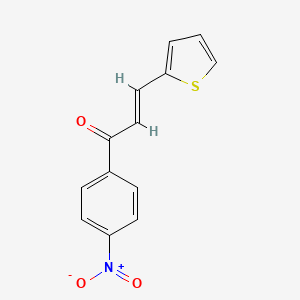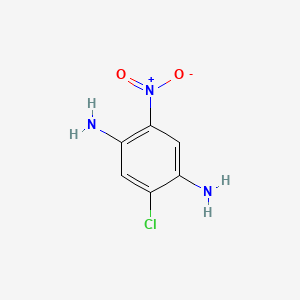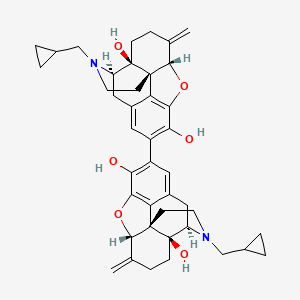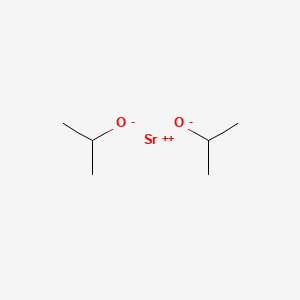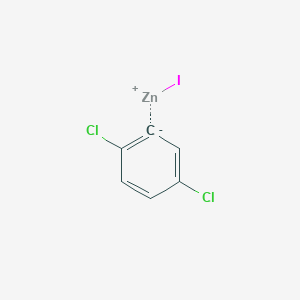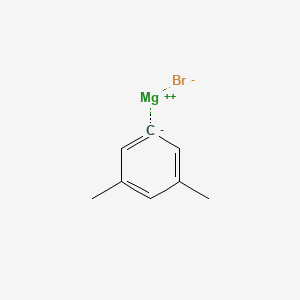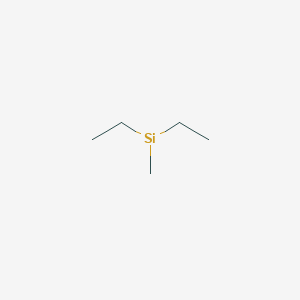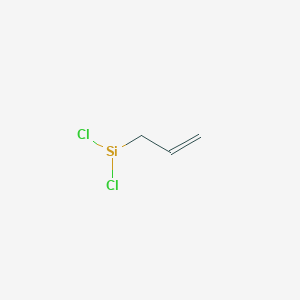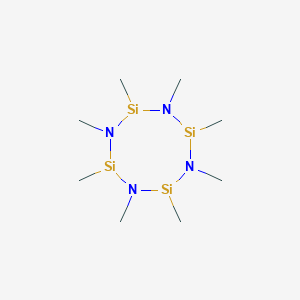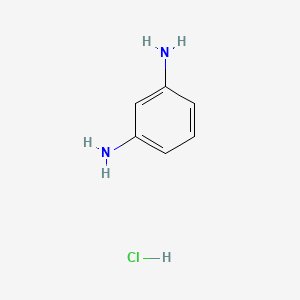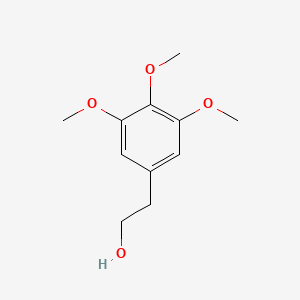
2-(3,4,5-Trimethoxyphenyl)ethanol
Vue d'ensemble
Description
“2-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . Its average mass is 212.242 Da and its monoisotopic mass is 212.104858 Da .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trimethoxyphenyl)ethanol” consists of a phenyl ring with three methoxy groups attached at the 3rd, 4th, and 5th positions, and an ethanol group attached at the 2nd position .Physical And Chemical Properties Analysis
“2-(3,4,5-Trimethoxyphenyl)ethanol” has a melting point of 100℃ and a boiling point of 179-180 °C (Press: 11 Torr). Its density is 1.106±0.06 g/cm3 (20 ºC 760 Torr). The pKa is predicted to be 14.72±0.10 .Applications De Recherche Scientifique
Molecular Structure and Reactivity Studies
Studies on molecules closely related to 2-(3,4,5-Trimethoxyphenyl)ethanol have provided insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields, including material science and organic synthesis. For instance, a density functional theory study on the structure, FT-IR, NBO, HOMO and LUMO, MEP, and first order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reveals detailed information on the electronic structure and potential reactivity of similar compounds (Mary et al., 2015).
Catalytic Applications
Research into the catalytic properties of materials derived from or related to 2-(3,4,5-Trimethoxyphenyl)ethanol has shown potential in the field of renewable energy and green chemistry. For example, studies on the catalytic conversion of ethanol, which shares functional similarities with 2-(3,4,5-Trimethoxyphenyl)ethanol, on carbon catalysts have highlighted the utility of these materials in producing valuable chemicals and fuels from bioethanol (Szymański et al., 1994).
Environmental and Green Chemistry
Investigations into the oxidation of lignin model compounds, which mimic the structural features of 2-(3,4,5-Trimethoxyphenyl)ethanol, with chlorine dioxide have provided insights into environmentally friendly methods for the processing of lignin, a major component of biomass. This research is significant for the development of sustainable methods for the utilization of lignin and the production of green chemicals (Nie et al., 2014).
Interaction with Biological Molecules
The interaction of zinc salophen complexes with biologically relevant anions, studied in the context of recognizing inorganic phosphates and nucleotides, highlights the potential of structurally related compounds like 2-(3,4,5-Trimethoxyphenyl)ethanol in the field of biochemical sensing and molecular recognition. Such studies contribute to the development of new diagnostic tools and therapeutic agents (Cano et al., 2009).
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHJWVUNNCFNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442090 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)ethanol | |
CAS RN |
37785-48-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



